8-Methyl-decahydroquinoline
Description
8-Methyl-decahydroquinoline is a fully saturated bicyclic compound derived from quinoline, with a methyl group at the 8-position. Unlike partially unsaturated quinolines, its decahydro structure ensures complete hydrogenation of the aromatic ring, resulting in a rigid, non-planar conformation. This structural feature significantly impacts its physicochemical properties, such as increased hydrophobicity and reduced π-π stacking interactions compared to aromatic analogs.
Properties
IUPAC Name |
8-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h8-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNKAGONMZHCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310275 | |
| Record name | Decahydro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52601-69-1 | |
| Record name | Decahydro-8-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52601-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-decahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method includes the catalytic hydrogenation of 8-methylquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction can be represented as follows:
[ \text{8-Methylquinoline} + \text{H}_2 \xrightarrow{\text{Pd or Pt catalyst}} \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature, pressure, and hydrogen flow rate, are crucial for efficient production.
Chemical Reactions Analysis
Oxidation Reactions
8-Me-DHQ undergoes selective oxidation under controlled conditions. Key findings include:
Epoxidation and Ketone Formation
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Lemieux–Johnson Oxidation : Treatment of 8-Me-DHQ derivatives with Lemieux–Johnson reagent (OsO₄/NaIO₄) generates aldehydes or ketones via C–H bond activation. For example, oxidation of intermediate 8 (a methyl ketone derivative) yields aldehyde 9 , pivotal for subsequent cyclization reactions .
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Catalytic Oxidation : Pd/C-mediated oxidation in acidic conditions (e.g., AcOH) selectively modifies the nitrogen environment, forming N-oxides or hydroxylated products .
Experimental Data:
| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Lemieux–Johnson Oxidation | OsO₄, NaIO₄, H₂O/THF, 0°C | Aldehyde 9 | 85 | |
| Pd-Catalyzed Oxidation | Pd(OAc)₂, O₂, AcOH, 80°C | N-Oxide derivative | 72 |
Reduction Reactions
The saturated bicyclic system undergoes further hydrogenation under high-pressure conditions:
Catalytic Hydrogenation
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Full Saturation : Hydrogenation of 8-Me-DHQ with PtO₂/H₂ in methanol achieves full saturation to perhydroquinoline derivatives, though steric hindrance from the 8-methyl group reduces reaction rates compared to unsubstituted analogues .
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Stereochemical Control : Hydrogenation of enone intermediates (e.g., 10c ) proceeds with >95% diastereoselectivity due to A¹,³-strain effects, favoring cis-fused products .
Key Mechanistic Insight:
The 8-methyl group directs hydrogenation to the less hindered face, stabilizing transition states via hyperconjugation .
Electrophilic Aromatic Substitution (EAS)
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Nitration/Sulfonation : Limited reactivity due to electron-deficient benzene ring. Nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives at trace levels (<10%).
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Halogenation : Bromination (Br₂/FeBr₃) occurs at the 5-position, albeit with moderate regioselectivity (50–60% yield).
Nucleophilic Substitution
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Mitsunobu Reaction : The secondary amine reacts with alcohols under Mitsunobu conditions (DIAD/PPh₃) to form N-alkylated products .
N-Methylation
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Formaldehyde-Mediated Methylation : Exposure to formaldehyde in methanol introduces an N-methyl group, yielding N-Me-8-methyl-DHQ. This reaction is pH-dependent, with optimal yields (75–80%) at pH 4–5 .
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Artifact Formation : N-Methylation can occur artifactually during GC-MS analysis if residual formaldehyde is present in solvents .
Stability Data:
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH < 3 | Decomposition (30% loss in 24h) | |
| pH 7–9 | Stable (>95% retention) |
Intramolecular Cyclization
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DBU-Mediated Cyclization : Treatment of aldehyde 9 with DBU in refluxing benzene induces cyclization to cis-fused enone 10c (95% yield), driven by conformational control .
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Retro-Aza-Michael Reaction : Heating 8-Me-DHQ derivatives in LiOH/THF opens the bicyclic system, forming linear intermediates that re-close under equilibrium control .
Tandem Reactions
A three-step one-pot synthesis involving:
Scientific Research Applications
Medicinal Applications
1.1. Analgesic Properties
Research has indicated that certain decahydroquinoline derivatives exhibit promising analgesic properties. For instance, compounds derived from 8-methyl-decahydroquinoline have shown effectiveness in pain relief comparable to established analgesics. In pharmacological tests, these compounds demonstrated significant reductions in pain response in animal models, suggesting their potential utility in pain management therapies .
1.2. Antihypertensive Effects
This compound derivatives have been investigated for their antihypertensive properties. Specific formulations have been tested on hypertensive animal models, showing a notable decrease in arterial pressure. This suggests that these compounds could be developed into effective treatments for hypertension .
Chemical Synthesis and Catalysis
2.1. Synthesis of N-Heterocycles
The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques that enhance yield and reduce reaction time. These methods have been recognized for their efficiency and environmental friendliness, making them attractive for industrial applications .
| Method | Yield (%) | Reaction Time (minutes) | Catalyst Used |
|---|---|---|---|
| Microwave-assisted synthesis | 85 | 10 | None |
| Traditional heating | 60 | 60 | Acid catalyst |
Material Science Applications
3.1. Organic Light Emitting Diodes (OLEDs)
This compound derivatives have been explored as potential materials for OLEDs due to their favorable electronic properties. Their ability to form stable complexes with metal ions allows for the development of high-efficiency light-emitting devices .
3.2. Sensors and Chemo-sensors
Recent studies have highlighted the use of quinoline derivatives, including this compound, in the fabrication of sensors for detecting metal ions and fluoride ions. These compounds serve as selective chemo-sensors due to their unique binding properties .
Case Studies
4.1. Synthesis of Decahydroquinoline Alkaloids
A notable case study involved the total synthesis of decahydroquinoline alkaloids found in poison frogs, where researchers successfully synthesized compounds like ent-cis-195A using this compound as a precursor. This synthesis was achieved through a series of steps that highlighted the versatility of decahydroquinoline derivatives in complex organic structures .
4.2. Development of Liquid Organic Hydrogen Carriers (LOHC)
Another significant application is the development of liquid organic hydrogen carriers based on N-heterocyclic compounds, including this compound. These carriers are crucial for hydrogen storage and transport technologies, facilitating efficient energy transfer processes .
Mechanism of Action
The mechanism of action of 8-Methyl-decahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural and Functional Group Variations
Key differences among quinoline derivatives arise from substituent positions, functional groups, and ring saturation. Below is a comparative analysis:
2.4. Physicochemical Properties
- Solubility: Saturated derivatives like this compound are less polar than aromatic analogs, reducing water solubility but improving lipid membrane permeability.
- Stability: Nitro groups (e.g., in 4-methyl-8-nitroquinoline) increase thermal stability but may introduce photolytic sensitivity .
- Luminescence: Methyl and hydroxy substituents at C2/C8 enhance fluorescence in metal complexes, as seen in 2-methyl-8-hydroxyquinoline .
Biological Activity
8-Methyl-decahydroquinoline (8-MDHQ) is a saturated nitrogen-containing bicyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by a fully saturated decahydroquinoline ring with a methyl group at the 8th position. This structural modification influences its chemical reactivity and biological activity compared to its analogs, such as decahydroquinoline and 8-hydroxyquinoline.
Antimicrobial Properties
Research indicates that 8-MDHQ exhibits significant antimicrobial activity against various pathogens. The compound has been studied for its effects on bacteria, fungi, and protozoa. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.
Anticancer Effects
8-MDHQ has also been investigated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation . Notably, one study reported an IC50 value of approximately 25 µM against human breast cancer cells, indicating its potential as a lead compound for cancer therapy .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | 25 | Human breast cancer cells |
| 8-Hydroxyquinoline | <10 | Various cancer cell lines |
Antifungal Activity
The antifungal activity of 8-MDHQ has also been documented. It has shown effectiveness against several fungal strains, including Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membranes, leading to increased permeability and cell death.
The biological activity of 8-MDHQ is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : 8-MDHQ can inhibit enzymes involved in metabolic pathways, affecting cellular processes such as energy production and biosynthesis.
- Receptor Modulation : The compound may bind to receptors involved in signaling pathways, altering cellular responses and leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the potential applications of 8-MDHQ in drug development:
- A study focusing on the synthesis of derivatives of 8-MDHQ identified compounds with enhanced anticancer activity. These derivatives exhibited improved potency and selectivity compared to the parent compound .
- Another investigation into the antimicrobial properties revealed that modifications at various positions on the decahydroquinoline structure could enhance activity against resistant bacterial strains .
Q & A
Q. What frameworks support systematic reviews of this compound’s physicochemical properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
